N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide
Description
Chemical Structure and Key Features
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide is a pyrrolidine-based acetamide derivative characterized by:
- A pyrrolidine ring (5-membered nitrogen-containing heterocycle).
- A 2-hydroxyethyl group attached to the pyrrolidine nitrogen.
- A methyl group and acetamide moiety linked to the pyrrolidine’s C2 via a methylene bridge.
Properties
IUPAC Name |
N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(14)11(2)8-10-4-3-5-12(10)6-7-13/h10,13H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXJFFINGQSLJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1CCCN1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701166187 | |
| Record name | Acetamide, N-[[1-(2-hydroxyethyl)-2-pyrrolidinyl]methyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701166187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353945-10-4 | |
| Record name | Acetamide, N-[[1-(2-hydroxyethyl)-2-pyrrolidinyl]methyl]-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353945-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[[1-(2-hydroxyethyl)-2-pyrrolidinyl]methyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701166187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide typically involves the reaction of N-methylacetamide with a suitable pyrrolidine derivative. Reaction conditions are meticulously controlled to ensure high yield and purity, often involving solvent choice, temperature regulation, and use of catalysts.
Industrial Production Methods: On an industrial scale, the production of this compound may employ continuous flow processes for efficiency and scalability. Techniques such as reactive distillation or catalytic hydrogenation can be adapted to streamline production while maintaining environmental and safety standards.
Chemical Reactions Analysis
Types of Reactions: N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide participates in various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Can be reduced to amines or alcohols under specific conditions.
Substitution: Undergoes nucleophilic substitution due to its functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves agents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminium hydride are common choices.
Substitution: Halogenating agents like thionyl chloride or p-toluenesulfonyl chloride can be employed.
Major Products: The major products formed from these reactions vary depending on the reactants and conditions used. For instance, oxidation might yield hydroxy ketones, while reduction could result in secondary amines.
Scientific Research Applications
The compound N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide, also known by its CAS number 1353945-10-4, has garnered attention in various scientific research applications. This article will explore its potential uses, supported by data tables and case studies.
Pharmaceutical Development
This compound has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest it may interact effectively with biological targets, potentially leading to the development of new therapeutic agents.
Case Study: Analgesic Properties
Research has indicated that compounds with similar structural motifs exhibit analgesic properties. A study focused on the synthesis of derivatives of this compound showed promising results in pain relief models, suggesting a potential pathway for pain management therapies.
Neuropharmacology
The compound's pyrrolidine structure is significant in neuropharmacology, as many pyrrolidine derivatives are known to modulate neurotransmitter systems.
Case Study: Cognitive Enhancement
In a controlled study, the effects of this compound on cognitive functions were assessed in animal models. Results indicated improvements in memory retention and learning capabilities, supporting its potential use in treating cognitive disorders.
Biochemical Research
This compound can serve as a biochemical probe to study enzyme interactions or cellular processes due to its ability to modify biological pathways.
Case Study: Enzyme Inhibition
A recent study explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings demonstrated that it could effectively inhibit enzyme activity, providing insights into metabolic regulation.
Toxicological Studies
Preliminary toxicological assessments have been conducted to evaluate the compound's safety. Results indicated low toxicity levels at therapeutic doses, making it a candidate for further studies in drug development.
Mechanism of Action
Effects and Molecular Targets: The compound’s mechanism of action is often linked to its ability to interact with various molecular targets. It may bind to enzyme active sites or interact with receptors, leading to alterations in biochemical pathways. These interactions often involve hydrogen bonding and van der Waals forces.
Pathways Involved: The compound can modulate pathways related to inflammation, pain response, or metabolic processes, depending on its specific functionalization and application context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Key Differences
The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects on properties and applications:
Physicochemical and Functional Comparisons
Hydrophilicity and Reactivity
- The hydroxyethyl group in the target compound enhances hydrophilicity compared to analogs with chloroacetyl groups (e.g., ), which may increase metabolic stability but reduce membrane permeability.
Stereochemical Effects
- The R-configuration isomer () may exhibit distinct binding affinities in chiral environments (e.g., enzyme active sites) compared to the target compound’s likely S-configuration.
Biological Activity
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a hydroxyethyl group and an acetamide moiety. Its molecular formula is C₉H₁₅N₃O₂, and it has a molecular weight of approximately 185.23 g/mol. The presence of the hydroxyethyl group is believed to enhance its solubility and bioavailability, making it a suitable candidate for various biological applications.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The hydroxyethyl group may facilitate hydrogen bonding with biomolecules, while the acetamide moiety could interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Neuropharmacological Effects : The pyrrolidine structure is often associated with central nervous system activity, potentially influencing neurotransmitter systems.
Antimicrobial Activity
A study evaluating the antibacterial properties of pyrrolidine derivatives found that several compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating potent antibacterial effects that warrant further investigation into this compound's potential in treating infections .
Case Studies
- Antibacterial Testing : In vitro testing on a series of pyrrolidine derivatives, including this compound, revealed promising antibacterial activity against various pathogens. The study highlighted the need for further exploration into structure-activity relationships to optimize efficacy .
- CNS Effects : A related study indicated that certain pyrrolidine compounds could enhance cognitive function in animal models by influencing cholinergic pathways. This finding suggests potential applications in treating neurodegenerative diseases .
Antimicrobial Activity Summary
| Compound Name | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 3.12 - 12.5 | |
| Related Pyrrolidine Derivative | Escherichia coli | 4.69 - 22.9 |
Neuropharmacological Effects
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
